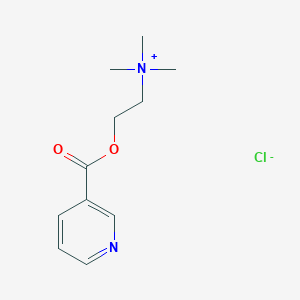

Choline, chloride, nicotinate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Choline, chloride, nicotinate is a compound that combines choline, chloride, and nicotinate. Choline is an essential nutrient involved in various physiological processes, including neurotransmitter synthesis, cell membrane structure, and lipid metabolism . Chloride is an anion that plays a crucial role in maintaining fluid balance and electrical neutrality in the body .

Preparation Methods

Synthetic Routes and Reaction Conditions: Choline chloride can be synthesized by methylation of dimethylethanolamine with methyl chloride . Industrially, it is produced by the reaction of ethylene oxide, hydrogen chloride, and trimethylamine . Choline nicotinate can be prepared by esterification of choline with nicotinic acid under acidic conditions .

Industrial Production Methods: Choline chloride is mass-produced with an estimated world production of 160,000 tons in 1999 . The production involves the reaction of ethylene oxide, hydrogen chloride, and trimethylamine . Choline nicotinate is produced by esterification of choline with nicotinic acid, which is then purified and crystallized .

Chemical Reactions Analysis

Types of Reactions: Choline chloride undergoes various chemical reactions, including oxidation, reduction, and substitution . It can be oxidized to betaine or trimethylglycine . Choline nicotinate can undergo esterification and hydrolysis reactions .

Common Reagents and Conditions: Common reagents for the synthesis of choline chloride include ethylene oxide, hydrogen chloride, and trimethylamine . For choline nicotinate, nicotinic acid and acidic conditions are used .

Major Products Formed: The major products formed from the reactions of choline chloride include betaine and trimethylglycine . Choline nicotinate forms nicotinic acid and choline upon hydrolysis .

Scientific Research Applications

Choline, chloride, nicotinate has various scientific research applications in chemistry, biology, medicine, and industry. In chemistry, it is used as a precursor for the synthesis of other compounds . In biology, it is studied for its role in neurotransmitter synthesis and cell membrane structure . In medicine, it is used as a dietary supplement to prevent choline deficiency and as a treatment for certain medical conditions . In industry, it is used as an additive in animal feed to promote growth .

Mechanism of Action

Choline exerts its effects by serving as a precursor to acetylcholine, a neurotransmitter essential for nerve conduction . It also plays a role in lipid metabolism and cell membrane structure . Nicotinate, as a precursor to NAD and NADP, is involved in energy metabolism and cellular respiration . The combination of choline, chloride, and nicotinate provides a synergistic effect, enhancing the overall physiological benefits .

Comparison with Similar Compounds

Choline, chloride, nicotinate can be compared with other similar compounds such as choline bitartrate, choline citrate, and phosphatidylcholine . Choline bitartrate and choline citrate are also used as dietary supplements to provide choline, but they differ in their counterions and solubility . Phosphatidylcholine is a phospholipid that incorporates choline into its structure and is essential for cell membrane integrity . This compound is unique in its combination of choline and nicotinate, providing both choline and niacin benefits .

Properties

CAS No. |

5099-51-4 |

|---|---|

Molecular Formula |

C11H17ClN2O2 |

Molecular Weight |

244.72 g/mol |

IUPAC Name |

trimethyl-[2-(pyridine-3-carbonyloxy)ethyl]azanium;chloride |

InChI |

InChI=1S/C11H17N2O2.ClH/c1-13(2,3)7-8-15-11(14)10-5-4-6-12-9-10;/h4-6,9H,7-8H2,1-3H3;1H/q+1;/p-1 |

InChI Key |

ROUGXYODCZOUET-UHFFFAOYSA-M |

Canonical SMILES |

C[N+](C)(C)CCOC(=O)C1=CN=CC=C1.[Cl-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl bis[4-(oxoarsanyl)benzoyl]carbamate](/img/structure/B14742226.png)

![(1E)-1-[(2,5-dimethoxyphenyl)methylene]indene](/img/structure/B14742234.png)

![[(1,3-Benzodioxol-5-ylmethyl)(nitroso)amino]acetonitrile](/img/structure/B14742236.png)

![(E)-N-(4-Bromophenyl)-1-[4-(pentyloxy)phenyl]methanimine](/img/structure/B14742247.png)